molecular formula C5H4O B13976522 2,4-Pentadiyn-1-ol CAS No. 41345-53-3

2,4-Pentadiyn-1-ol

Cat. No.: B13976522
CAS No.: 41345-53-3
M. Wt: 80.08 g/mol
InChI Key: UZPGJRUGZGUXDE-UHFFFAOYSA-N
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Description

2,4-Pentadiyn-1-ol is an organic compound with the molecular formula C₅H₆O It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (-OH) attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Pentadiyn-1-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a base, such as sodium amide, to form the desired product. The reaction conditions typically include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadiyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Formation of 2,4-pentadiynal or 2,4-pentadiynoic acid.

    Reduction: Formation of 2,4-pentadiene or pentane.

    Substitution: Formation of 2,4-pentadiynyl halides.

Scientific Research Applications

2,4-Pentadiyn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Pentadiyn-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bonds can participate in reactions with nucleophiles or electrophiles. These interactions can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentadien-1-ol: Similar structure but with double bonds instead of triple bonds.

    2,4-Pentanediol: Contains hydroxyl groups on the second and fourth carbon atoms.

Uniqueness

2,4-Pentadiyn-1-ol is unique due to the presence of two triple bonds, which impart distinct chemical reactivity and potential applications compared to its analogs. The combination of triple bonds and a hydroxyl group makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

penta-2,4-diyn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O/c1-2-3-4-5-6/h1,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPGJRUGZGUXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348541
Record name 2,4-pentadiyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41345-53-3
Record name 2,4-pentadiyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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